3-[(Propan-2-yl)amino]benzoic acid
Description
3-[(Propan-2-yl)amino]benzoic acid (IUPAC name: this compound) is a substituted benzoic acid derivative featuring a propan-2-ylamino (-NHCH(CH₃)₂) group at the 3-position of the benzene ring. Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of 179.22 g/mol .
Properties
IUPAC Name |
3-(propan-2-ylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)11-9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOMEZXHQDYHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC=CC(=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Propan-2-yl)amino]benzoic acid typically involves the reaction of benzoic acid derivatives with isopropylamine. One common method is the direct amination of 3-chlorobenzoic acid with isopropylamine under reflux conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Oxidation Reactions
The compound’s amino and carboxylic acid groups undergo oxidation under controlled conditions:
Key Findings :
-
Oxidation of the isopropylamino group with KMnO₄ yields nitro derivatives under acidic conditions .
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Decarboxylation requires high temperatures and catalysts like copper oxide .
Reduction Reactions
Reductive transformations target the carboxylic acid or aromatic ring:
Key Findings :
-
LiAlH₄ selectively reduces the carboxylic acid to a primary alcohol without affecting the amino group .
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Hydrogenation under Pd-C yields partial saturation of the aromatic ring.
Substitution Reactions
Electrophilic substitution occurs at the aromatic ring, directed by the amino group:
| Reaction | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Bromination | Br₂/FeBr₃, CHCl₃, 25°C | 5-Bromo-3-[(propan-2-yl)amino]benzoic acid | |
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitro-3-[(propan-2-yl)amino]benzoic acid |
Key Findings :
-
Bromination occurs para to the amino group due to its strong activating effect .
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Nitration under mixed acid conditions produces a nitro-substituted derivative .
Condensation and Coupling Reactions
The carboxylic acid participates in coupling reactions:
| Reaction | Reagents/Conditions | Products Formed | References |
|---|---|---|---|
| Esterification | CH₃OH/H₂SO₄, reflux | Methyl 3-[(propan-2-yl)amino]benzoate | |
| Amide formation | SOCl₂ → NH₃ | 3-[(Propan-2-yl)amino]benzamide |
Key Findings :
-
Esterification with methanol yields stable esters under acidic reflux .
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Amidation via thionyl chloride activation achieves >80% yields .
pH-Dependent Behavior
The compound exhibits pH-responsive solubility and reactivity:
Key Findings :
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition patterns:
| Temperature Range (°C) | Mass Loss (%) | Proposed Process | References |
|---|---|---|---|
| 150–200 | 15 | Loss of adsorbed water | |
| 250–300 | 50 | Decarboxylation and amine degradation |
Biological Derivatization
The compound serves as a precursor for bioactive molecules:
Key Findings :
Scientific Research Applications
Chemistry
In the realm of chemistry, 3-[(Propan-2-yl)amino]benzoic acid serves as a crucial reagent in the synthesis of more complex organic molecules. Its ability to act as a nucleophile or electrophile in various reactions facilitates the development of new compounds with diverse functionalities.
Biology
The compound has been studied for its interactions with biological targets:
- Enzyme Inhibition: Research indicates that it can inhibit specific enzymes, which may have implications for drug design targeting metabolic pathways.
- Protein-Ligand Interactions: It has been utilized in studies examining how small molecules bind to proteins, providing insights into molecular recognition processes.
Medicine
This compound shows promise in medicinal chemistry:
- Anti-inflammatory Properties: Preliminary studies suggest it may exhibit anti-inflammatory effects, making it a candidate for developing treatments for conditions such as arthritis.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as chemotherapeutic agents.
Industrial Applications
In industry, this compound is utilized in:
- Dyes and Pigments: Its stability and reactivity allow it to be used in the formulation of specialty dyes.
- Chemical Manufacturing: It acts as an intermediate in the production of various industrial chemicals.
Case Studies and Experimental Data
| Study | Findings |
|---|---|
| Lavrado et al. (2020) | Investigated enzyme inhibition properties, revealing potential applications in cancer metabolism. |
| European Patent Office (2021) | Identified the compound's role as a Rho-kinase inhibitor, suggesting cardiovascular disease applications. |
| PubMed Study (2000) | Demonstrated competitive inhibition of protein-tyrosine phosphatases, relevant for cancer and inflammation signaling pathways. |
Mechanism of Action
The mechanism of action of 3-[(Propan-2-yl)amino]benzoic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting or activating enzymes, binding to receptors, or altering cellular pathways. The exact mechanism depends on the context of its use, such as in pharmaceuticals or as a research tool .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: The 3-position substitution in benzoic acid derivatives is common in bioactive compounds.
Molecular Weight and Solubility: Compounds with higher molecular weights (e.g., C₂₁H₁₄BrN₃O₂ at 420.26 g/mol) may exhibit reduced solubility in aqueous media, limiting bioavailability unless formulated with solubilizing agents. The ethoxycarbonylmethylamino group in C₁₁H₁₃NO₄ introduces an ester moiety, which could improve lipophilicity and membrane permeability .
Biological Relevance: Amino benzoic acid derivatives are frequently associated with antimicrobial and antioxidant activities. For instance, anthranilic acid hybrids (structurally related to C₁₀H₁₃NO₂) demonstrate improved radical scavenging and cytotoxicity against cancer cells . The presence of halogens (e.g., bromine in C₂₁H₁₄BrN₃O₂) or heterocyclic systems (e.g., quinazoline) often correlates with enhanced pharmacological potency .
Biological Activity
3-[(Propan-2-yl)amino]benzoic acid, also known as isopropylaminobenzoic acid, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is an analog of para-aminobenzoic acid (PABA), which plays a crucial role in various biochemical pathways. The structural similarity allows it to interact with similar biological targets, particularly in the synthesis of folate in microorganisms.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and certain mycobacteria. The mechanism of action involves interference with bacterial folate synthesis, similar to that of PABA derivatives .
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Mycobacterium tuberculosis | 64 µg/mL |
| Escherichia coli | 16 µg/mL |
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has demonstrated anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study: In Vitro Cytokine Production
A study evaluated the effects of this compound on human foreskin fibroblasts exposed to inflammatory stimuli. The results indicated a significant reduction in TNF-α and IL-6 levels at concentrations ranging from 10 to 50 µM, highlighting its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 21.3 ± 4.1 | Induction of apoptosis |
| A549 | 28.3 ± 5.1 | Cell cycle arrest |
In a comparative study, the compound showed comparable efficacy to standard chemotherapeutics like doxorubicin and 5-fluorouracil, indicating its potential as a novel anticancer agent .
The molecular interactions of this compound involve binding to specific enzymes involved in metabolic pathways. It is hypothesized that the compound may inhibit enzymes related to the oxidative metabolism of xenobiotics, thereby reducing oxidative stress within cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
